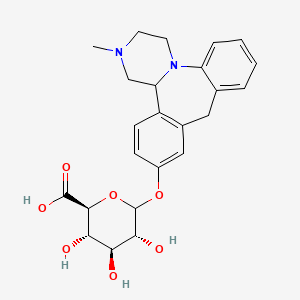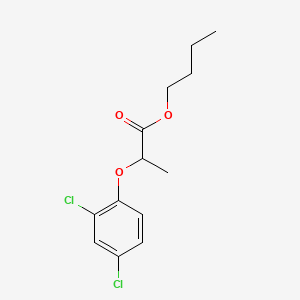
Butyl 2-(2,4-dichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(2,4-dichlorophenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broad-leaved weeds. The compound is known for its effectiveness and relatively low toxicity, making it a popular choice for weed management.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2,4-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,4-dichlorophenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(2,4-dichlorophenoxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 2-(2,4-dichlorophenoxy)propanoic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-(2,4-dichlorophenoxy)propanoic acid and butanol.
Oxidation: Various oxidized derivatives, depending on the conditions.
Substitution: Substituted phenoxypropanoates.
Applications De Recherche Scientifique
Butyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and its role as a herbicide.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields.
Mécanisme D'action
The primary mechanism of action of Butyl 2-(2,4-dichlorophenoxy)propanoate involves its role as a herbicide. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways in the plant’s growth regulation system, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Butyl 2-(2,4-dichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for controlling broad-leaved weeds in cereals and pastures.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its effectiveness against a wide range of weeds.
Uniqueness
This compound is unique due to its specific ester linkage, which can be hydrolyzed to release the active acid form. This property allows for controlled release and prolonged activity in the field.
Propriétés
Numéro CAS |
25184-73-0 |
|---|---|
Formule moléculaire |
C13H16Cl2O3 |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
butyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-3-4-7-17-13(16)9(2)18-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
BVZWLEASLFETCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


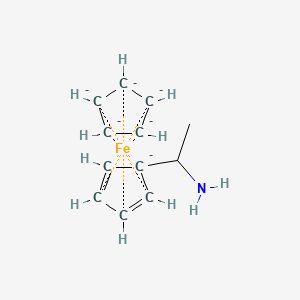
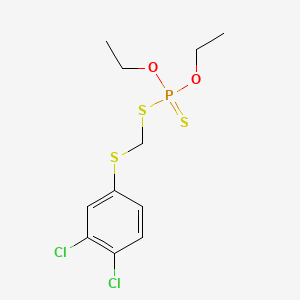
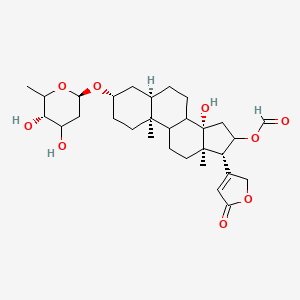
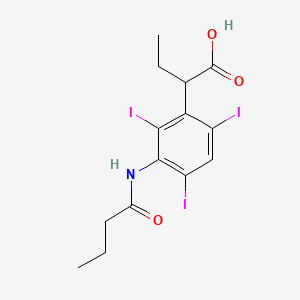
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

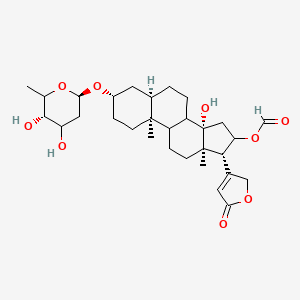
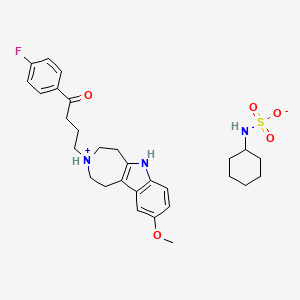
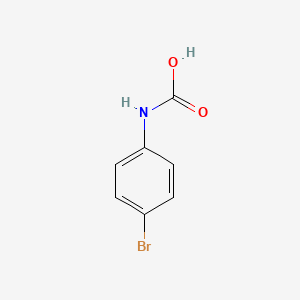
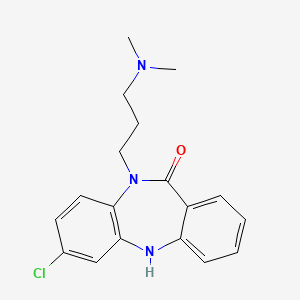
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)

![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
